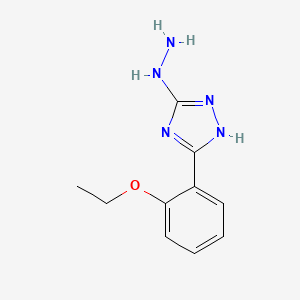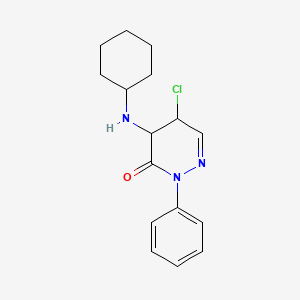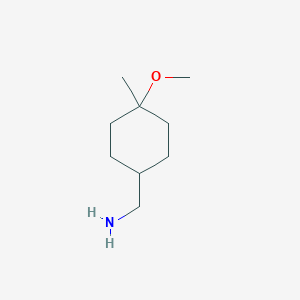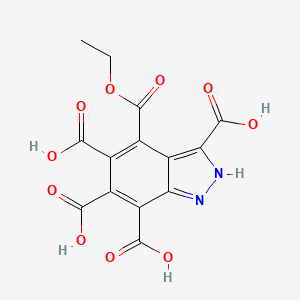
4-(Ethoxycarbonyl)-2H-indazole-3,5,6,7-tetracarboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethoxycarbonyl)-2H-indazole-3,5,6,7-tetracarboxylic acid is a complex organic compound with a unique structure that includes an indazole core substituted with multiple carboxylic acid groups and an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)-2H-indazole-3,5,6,7-tetracarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the lithiation of a suitable indazole precursor followed by reaction with ethyl chloroformate to introduce the ethoxycarbonyl group . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxycarbonyl)-2H-indazole-3,5,6,7-tetracarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
4-(Ethoxycarbonyl)-2H-indazole-3,5,6,7-tetracarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to explore new chemical transformations.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(Ethoxycarbonyl)-2H-indazole-3,5,6,7-tetracarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound’s multiple carboxylic acid groups and ethoxycarbonyl group allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and function. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-(Ethoxycarbonyl)benzeneboronic acid: Used in oxidative hydroxylation and cross-coupling reactions.
3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid: A building block for synthesizing benzodioxin derivatives.
Uniqueness
4-(Ethoxycarbonyl)-2H-indazole-3,5,6,7-tetracarboxylic acid is unique due to its indazole core and multiple carboxylic acid groups, which provide a versatile platform for chemical modifications and interactions with biological targets. This makes it particularly valuable in research and development across various scientific disciplines.
Properties
Molecular Formula |
C14H10N2O10 |
|---|---|
Molecular Weight |
366.24 g/mol |
IUPAC Name |
4-ethoxycarbonyl-2H-indazole-3,5,6,7-tetracarboxylic acid |
InChI |
InChI=1S/C14H10N2O10/c1-2-26-14(25)5-3(10(17)18)4(11(19)20)7(12(21)22)8-6(5)9(13(23)24)16-15-8/h2H2,1H3,(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
AIGPQTIWTYINIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C2=NNC(=C12)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine](/img/structure/B13097065.png)
![4-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097077.png)
![[5,5'-Bi-1H-indole]-2,2',3,3'-tetrone](/img/structure/B13097081.png)

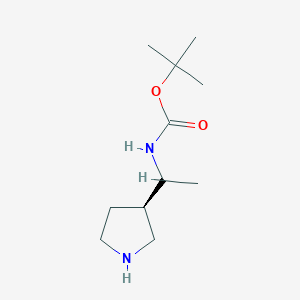
![5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B13097108.png)
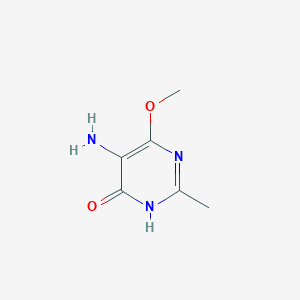
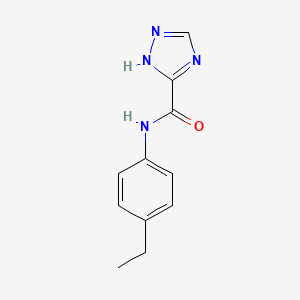
![4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B13097128.png)
